7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one: is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1,3-butanediones or 1,3-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for the development of new pharmaceuticals. It has been studied for its antiviral, antibacterial, and antifungal properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as an anticancer agent and a cardiovascular vasodilator .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
Comparison: Compared to these similar compounds, 7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to the presence of both hydroxyl and methoxy functional groups.
Properties
Molecular Formula |
C6H6N4O3 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
7-hydroxy-2-methoxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O3/c1-13-6-8-5-7-3(11)2-4(12)10(5)9-6/h2,12H,1H3,(H,7,8,9,11) |
InChI Key |
RGUPMDXMYLYEKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=CC(=O)NC2=N1)O |
Origin of Product |
United States |
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